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These application notes provide a comprehensive overview of the use of Ethylene-vinyl
acetate (EVA) copolymers in the formulation of transdermal drug delivery (TDD) systems.

Detailed protocols for the fabrication and evaluation of EVA-based transdermal patches are

also included.

Introduction to EVA in Transdermal Drug Delivery
Ethylene-vinyl acetate is a versatile and widely utilized copolymer in the pharmaceutical

industry for developing controlled-release drug delivery systems.[1][2][3] Its application in

transdermal patches is extensive, owing to its biocompatibility, flexibility, and the tunable nature

of its properties based on the vinyl acetate (VA) content.[2][4] EVA can be incorporated into

various components of a transdermal patch, including the rate-controlling membrane, the drug-

in-adhesive matrix, and the impermeable backing layer.[5][6]

The ratio of vinyl acetate to ethylene in the copolymer is a critical determinant of its

physicochemical properties.[4] An increase in VA content leads to decreased crystallinity and

enhanced flexibility and polarity of the polymer.[4][5] These changes, in turn, influence the

solubility and diffusivity of drugs within the EVA matrix, allowing for the modulation of drug

release profiles.[4][5]
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Key Attributes of EVA for TDD:

Tunable Drug Permeability: The permeability of drugs through EVA membranes can be

controlled by altering the VA content.[4]

Biocompatibility: EVA is considered a safe and non-toxic material for biomedical applications.

[2][7]

Flexibility and Adhesion: EVA provides the necessary flexibility and adhesive properties for

comfortable and effective skin contact.[2]

Compatibility: It is compatible with a wide range of active pharmaceutical ingredients (APIs)

and penetration enhancers.[2][5]

Applications of EVA in Transdermal Patch Designs
EVA is a versatile polymer that can be integrated into various layers of a transdermal patch,

depending on the desired drug release mechanism. The three primary designs where EVA is

commonly employed are the reservoir, matrix, and drug-in-adhesive systems.[6]

Rate-Controlling Membrane: In reservoir-type patches, an EVA membrane is positioned

between the drug reservoir and the skin.[5] The membrane's permeability, dictated by its

thickness and VA content (typically 5-28%), governs the rate of drug delivery to the skin.[5] A

notable commercial example is the Estraderm® patch, which utilizes a 9% VA EVA film with a

thickness of 50 microns as the rate-controlling membrane for estradiol delivery.[5]

Adhesive-Drug Matrix: In this design, the drug is dispersed directly within an EVA-based

adhesive matrix that is in contact with the skin.[5] The polymer matrix controls the drug's

release.[5] EVA grades with higher VA content (28-61%) are often preferred for this

application due to their enhanced adhesive properties and drug solubility.[5] Specifically,

40% VA EVA has been frequently reported as suitable for delivering a variety of APIs.[5]

Commercial products like Nicoderm® (nicotine) and Vivelle® (estradiol) have successfully

utilized EVA in their adhesive-drug matrices.[5]

Impermeable Backing Layer: The backing layer of a transdermal patch prevents the drug

from escaping from the non-skin-facing side. While EVA can be used for this purpose, its
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inherent permeability makes it a less common choice compared to other materials

specifically designed for impermeability.[5]

Quantitative Data on EVA-Based Transdermal
Systems
The following tables summarize quantitative data from various studies on the use of EVA in

transdermal drug delivery, highlighting the impact of VA content and formulation variables on

drug release and permeation.

Table 1: Influence of Vinyl Acetate (VA) Content on Drug Release

Drug
EVA Grade (%
VA)

Drug Loading
Release Profile
(after 24h)

Reference

Metoprolol

Tartrate
9% 50% (w/w) 80% [8]

Metoprolol

Tartrate
15% 50% (w/w) 90% [8]

Metoprolol

Tartrate
28% 50% (w/w) 90% [8]

Metoprolol

Tartrate
40% 50% (w/w) 60% [8]

Ibuprofen 40% 30% (w/w) 74.5% (after 48h) [9][10]

Diclofenac

Sodium
18% 30% (w/w) 12.6% (after 48h) [9][10]

Table 2: Effect of Permeation Enhancers on Drug Flux from EVA Matrices
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Drug
EVA Matrix
Formulation

Permeation
Enhancer

Enhancement
Effect

Reference

Loratadine EVA matrix Linoleic acid

Showed the best

enhancement

among fatty

acids, glycols,

and surfactants.

[11]

Quinupramine

2%

Quinupramine in

EVA

Polyoxyethylene-

2-oleyl ether

Showed the best

enhancement

among fatty

acids, glycerides,

and pyrrolidones.

Relative

bioavailability

was ~2.81 times

higher than

without

enhancer.

[12][13]

Mexazolam
EVA matrix with

plasticizer

N-methyl-2-

pyrrolidone

Showed the best

enhancement

factor among

fatty acids,

pyrrolidones,

propylene glycol

derivatives,

glycerides, and

non-ionic

surfactants.

[14]

Formoterol

Fumarate
EVA matrix

2-octyldodecanol

(OD)

Remarkably

enhanced skin

permeation.

[15]
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This protocol describes a common laboratory method for preparing an EVA-based transdermal

patch where the drug is incorporated directly into the EVA matrix.[5]

Materials and Equipment:

Ethylene-vinyl acetate (EVA) copolymer (e.g., 40% VA content)

Active Pharmaceutical Ingredient (API)

Solvent (e.g., Dichloromethane, Chloroform, Toluene)[5][16]

Plasticizer (e.g., Diethyl phthalate) (optional)[14][17]

Permeation enhancer (optional)

Backing membrane (e.g., polyester film)

Release liner (e.g., siliconized polyester film)

Glass beaker

Magnetic stirrer

Casting knife or doctor blade[16]

Drying oven or a level surface with controlled ventilation

Procedure:

Polymer Dissolution: Dissolve a specific amount of EVA copolymer in a suitable solvent

within a glass beaker. The concentration will depend on the desired viscosity for casting. Stir

the mixture using a magnetic stirrer until the EVA is completely dissolved.[5]

Drug Incorporation: Weigh the required amount of API and, if applicable, the plasticizer and

permeation enhancer. Add these components to the EVA solution and continue stirring until a

homogenous dispersion or solution is achieved.
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Casting: Place a backing membrane on a flat, level surface. Carefully pour the drug-polymer

mixture onto the backing membrane. Use a casting knife or doctor blade set to a specific

thickness (e.g., 45 µm) to spread the mixture evenly across the membrane.[16]

Drying: Allow the solvent to evaporate from the cast film at room temperature in a well-

ventilated area or in a drying oven at a controlled temperature (e.g., 40-60°C). The drying

time will vary depending on the solvent and film thickness.

Lamination: Once the film is dry and tack-free, carefully apply a release liner to the adhesive

side of the patch.

Cutting and Storage: Cut the prepared laminate into patches of the desired size and store

them in a desiccator until further evaluation.

This method is suitable for evaluating the release of a drug from a transdermal patch into a

dissolution medium.

Materials and Equipment:

USP Dissolution Apparatus 2 (Paddle Apparatus) with disk assemblies

Dissolution vessels

Dissolution medium (e.g., phosphate buffer pH 5-6)[18]

EVA-based transdermal patch

Syringes and filters for sampling

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

Apparatus Setup: Fill the dissolution vessels with a specified volume of pre-heated (32°C)

and degassed dissolution medium.[18] Set the paddle speed to a specified rate (e.g., 50 or

100 rpm).[18]
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Sample Preparation: Secure the transdermal patch onto the disk assembly with the release

liner removed and the adhesive side exposed to the dissolution medium.

Initiation of the Study: Place the disk assembly at the bottom of the dissolution vessel. The

paddle height should be maintained at 25 mm from the surface of the disk assembly.[18]

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an

aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-

heated medium to maintain a constant volume.

Sample Analysis: Filter the collected samples and analyze for drug content using a validated

analytical method.

Data Analysis: Calculate the cumulative amount and percentage of drug released at each

time point. Plot the cumulative percentage of drug released versus time to obtain the drug

release profile. The release kinetics can be evaluated by fitting the data to various

mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[19][20]

This protocol is used to assess the permeation of a drug from a transdermal patch through a

skin model.

Materials and Equipment:

Franz diffusion cells[12][13]

Excised skin (e.g., rat, porcine, or human cadaver skin) or a synthetic membrane (e.g., Strat-

M®)[9][11]

Receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizer to maintain

sink conditions)

Water bath with circulator to maintain temperature at 32°C or 37°C

EVA-based transdermal patch

Syringes for sampling

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
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Procedure:

Skin Preparation: If using biological skin, carefully excise the skin and remove any

subcutaneous fat and hair. Equilibrate the skin in the receptor medium before mounting.

Cell Assembly: Mount the prepared skin membrane on the Franz diffusion cell with the

stratum corneum side facing the donor compartment and the dermal side in contact with the

receptor medium in the receptor compartment.

Equilibration: Fill the receptor compartment with pre-heated and degassed receptor medium.

Stir the medium with a magnetic stir bar and allow the system to equilibrate for a period of

time.

Patch Application: Remove the release liner from the transdermal patch and apply it to the

surface of the skin in the donor compartment, ensuring full contact.

Sampling: At predetermined time intervals, withdraw a sample from the receptor

compartment through the sampling port. Immediately replenish with an equal volume of

fresh, pre-heated receptor medium.[9]

Sample Analysis: Analyze the collected samples for drug concentration using a validated

analytical method.

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²)

and plot this against time. The steady-state flux (Jss) can be determined from the slope of

the linear portion of the curve.
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// Nodes Formulation [label="Patch Formulation\n(EVA, API, Solvent)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Casting [label="Solvent Casting & Drying", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Patch [label="Fabricated EVA Patch", fillcolor="#FBBC05",

fontcolor="#202124"]; QC [label="Physicochemical Characterization\n(Thickness, Drug

Content)", fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="In Vitro Release

Study\n(Paddle-over-Disk)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeation [label="In

Vitro Permeation Study\n(Franz Cell)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data

[label="Data Analysis\n(Release Kinetics, Flux)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Formulation -> Casting [color="#5F6368"]; Casting -> Patch [color="#5F6368"]; Patch

-> QC [color="#5F6368"]; Patch -> Release [color="#5F6368"]; Patch -> Permeation

[color="#5F6368"]; Release -> Data [color="#5F6368"]; Permeation -> Data [color="#5F6368"];

} Workflow for Fabrication and Evaluation of EVA Patches.

// Nodes Matrix [label="EVA Drug Matrix\n(High Drug Concentration)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Interface [label="Patch-Skin\nInterface", fillcolor="#FBBC05",

fontcolor="#202124"]; SC [label="Stratum Corneum\n(Rate-Limiting Barrier)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViableEpidermis [label="Viable Epidermis\n&

Dermis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Capillaries [label="Capillary Network",

fillcolor="#EA4335", fontcolor="#FFFFFF"];

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b8514405?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Edges Matrix -> Interface [label="Diffusion", color="#5F6368", fontcolor="#202124"]; Interface

-> SC [label="Partitioning", color="#5F6368", fontcolor="#202124"]; SC -> ViableEpidermis

[label="Diffusion", color="#5F6368", fontcolor="#202124"]; ViableEpidermis -> Capillaries

[label="Absorption", color="#5F6368", fontcolor="#202124"]; } Mechanism of Drug Release and

Permeation from an EVA Matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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